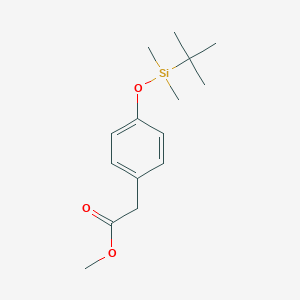

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester

Vue d'ensemble

Description

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester is a versatile chemical compound used in scientific research. It is available for purchase online .

Molecular Structure Analysis

The molecular formula of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester is C15H24O3Si . The InChI representation of the molecule isInChI=1S/C15H24O3Si/c1-15(2,3)19(5,6)18-13-9-7-12(8-10-13)11-14(16)17-4/h7-10H,11H2,1-6H3 . The Canonical SMILES representation is CC(C)(C)Si(C)OC1=CC=C(C=C1)CC(=O)OC . Physical And Chemical Properties Analysis

The molecular weight of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester is 280.43 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 6 rotatable bond count . The exact mass and monoisotopic mass of the molecule is 280.14947116 g/mol . The topological polar surface area is 35.5 Ų . The molecule has a heavy atom count of 19 .Applications De Recherche Scientifique

Biodiesel Production

This compound is related to fatty acid methyl esters (FAMEs), which are significant in the production of biodiesel . The iodine value (IV) is an indicator to evaluate the degree of unsaturation (DU) of biodiesel, reflecting its degradation and oxidation stability (OS). The poly-unsaturated FAMEs contribute to an increase in IV, whereas saturated and mono-unsaturated FAMEs decrease IV .

Flavoring Agent

Methyl p-tert-Butylphenylacetate, a compound similar in structure, is used in chocolate, cocoa, honey, and various fruit flavors for its power and roast chocolate effect . It’s plausible that “methyl 2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]acetate” could have similar applications in the food industry.

Precursor for Silicon Substrate

tert-Butyldimethylsilyl chloride, a related compound, is used as a precursor that forms a silicon substrate for Ag/ZnO/graphene-based nanocomposites to form an effective photocatalytic system for hydrogen production . This suggests potential applications of “4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester” in energy production.

Proteomics Research

The compound is mentioned as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This suggests that the compound could be used in biological and medical research.

Chemical Synthesis

The compound could be used as a reagent or intermediate in the synthesis of other complex organic compounds. For example, compounds with similar structures are used in the synthesis of various chemicals .

Mécanisme D'action

are common in organic chemistry and biological materials, and they also have many industrial applications. They are characterized by a carbonyl adjacent to an ether linkage. They are versatile compounds for forming new bonds because the carbonyl is reactive and the adjacent ether is relatively unreactive .

In terms of biochemical pathways , esters can undergo hydrolysis under acidic or basic conditions. Under acidic conditions, the reaction is a nucleophilic acyl substitution, and under basic conditions, the reaction is a nucleophilic acyl addition .

The pharmacokinetics of esters can vary widely depending on their structure and the presence of other functional groups. Generally, esters are readily absorbed in the gastrointestinal tract, but their bioavailability can be influenced by factors such as their lipophilicity, the pH of the environment, and their susceptibility to enzymatic hydrolysis .

The result of action of an ester compound in a biological system can vary widely and depends on the specific compound and its targets. Some esters are used as prodrugs, where the ester group is cleaved in the body to release an active drug .

The action environment can greatly influence the stability and efficacy of esters. Factors such as pH, temperature, and the presence of enzymes that can hydrolyze esters can all impact the action of the ester .

Propriétés

IUPAC Name |

methyl 2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3Si/c1-15(2,3)19(5,6)18-13-9-7-12(8-10-13)11-14(16)17-4/h7-10H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXFLJNXVFGEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)

![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)